Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate is a chemical compound with the molecular formula C16H12FNO2 and a molecular weight of 269.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-amino-3-fluorobenzaldehyde and ethynylbenzoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium and a base like potassium carbonate.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles such as acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research studies explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate can be compared with similar compounds such as:
Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate: This compound has a similar structure but contains a thiophene ring instead of a benzoate group.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound has a similar fluorophenyl group but differs in its functional groups and overall structure.
Biological Activity
Methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate, with the molecular formula C16H12FNO and a molecular weight of approximately 269.27 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, receptor modulation, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Benzoate Ester Structure : A methyl group attached to the carboxylate portion.
- Ethynyl Group : Facilitates π-π interactions with biological targets.
- Amino Substituent : Capable of forming hydrogen bonds, enhancing binding affinity to various biomolecules.
Biological Activity Overview
Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:
- Enzyme Interactions : The compound has been shown to interact with several enzymes, potentially modulating their activity. This is attributed to the structural features that allow for significant interactions within biological systems.
- Receptor Modulation : Studies suggest that it may act as a modulator for various receptors, including G-protein-coupled receptors (GPCRs). Its ability to influence receptor activity could lead to novel therapeutic applications.
Research Findings
Recent studies have focused on the compound's antiproliferative properties and its effects on cancer cell lines. For instance:
- Antiproliferative Activity : this compound demonstrated significant antiproliferative effects against certain cancer cell lines. The mechanism appears to involve metabolic activation and subsequent binding to cellular macromolecules, which induces cell death in sensitive cells .
- Binding Affinity Studies : Research indicates that the compound has a high binding affinity for specific enzymes and receptors, suggesting potential roles in drug development.
Case Studies
Several case studies have illustrated the compound's biological activity:
- Study on Cancer Cell Lines : In vitro studies revealed that this compound inhibited growth in breast and renal cancer cells through metabolic activation pathways. The compound was metabolized into reactive species that bound to DNA, leading to apoptosis in sensitive cells .
- Receptor Interaction Studies : Investigations into its interaction with GPCRs showed that the compound selectively modulates receptor activity, which could be beneficial in developing treatments for inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate | C_{13}H_{16}O_2Si | Enhances solubility due to trimethylsilyl group |
Methyl 4-(chloromethanyl)benzoate | C_{9}H_{9}ClO_2 | Chlorine substituent modifies reactivity |
Methyl 4-(2-(phenylethynyl)benzoate | C_{17}H_{14}O_2 | Increased π-conjugation enhances stability |
The presence of the amino group and ethynyl moiety in this compound enhances its potential for biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H12FNO2 |
---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
methyl 4-[2-(4-amino-3-fluorophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H12FNO2/c1-20-16(19)13-7-4-11(5-8-13)2-3-12-6-9-15(18)14(17)10-12/h4-10H,18H2,1H3 |
InChI Key |
QWVRZYZPUFHSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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